molecular formula C14H10Cl2N4 B15338383 4-Chloro-6-(4-chlorophenyl)-2-(1-methylpyrazol-4-yl)pyrimidine

4-Chloro-6-(4-chlorophenyl)-2-(1-methylpyrazol-4-yl)pyrimidine

Cat. No.: B15338383
M. Wt: 305.2 g/mol
InChI Key: DEHKCXQEXPQWPM-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-chlorophenyl)-2-(1-methylpyrazol-4-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with chloro, chlorophenyl, and methylpyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-chlorophenyl)-2-(1-methylpyrazol-4-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized via a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Substitution Reactions: The chloro and chlorophenyl groups can be introduced through nucleophilic aromatic substitution reactions using appropriate chlorinating agents.

    Pyrazole Ring Formation: The pyrazole ring can be constructed by reacting a hydrazine derivative with a 1,3-dicarbonyl compound, followed by methylation to introduce the methyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the chloro groups, potentially converting them to corresponding amines or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of functionalized pyrimidine derivatives.

Scientific Research Applications

4-Chloro-6-(4-chlorophenyl)-2-(1-methylpyrazol-4-yl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-chlorophenyl)-2-(1-methylpyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(4-fluorophenyl)-2-(1-methylpyrazol-4-yl)pyrimidine
  • 4-Chloro-6-(4-bromophenyl)-2-(1-methylpyrazol-4-yl)pyrimidine
  • 4-Chloro-6-(4-methylphenyl)-2-(1-methylpyrazol-4-yl)pyrimidine

Uniqueness

4-Chloro-6-(4-chlorophenyl)-2-(1-methylpyrazol-4-yl)pyrimidine is unique due to the presence of both chloro and chlorophenyl groups, which can influence its reactivity and interaction with biological targets. This combination of substituents can result in distinct pharmacological and material properties compared to its analogs.

Properties

Molecular Formula

C14H10Cl2N4

Molecular Weight

305.2 g/mol

IUPAC Name

4-chloro-6-(4-chlorophenyl)-2-(1-methylpyrazol-4-yl)pyrimidine

InChI

InChI=1S/C14H10Cl2N4/c1-20-8-10(7-17-20)14-18-12(6-13(16)19-14)9-2-4-11(15)5-3-9/h2-8H,1H3

InChI Key

DEHKCXQEXPQWPM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NC(=CC(=N2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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